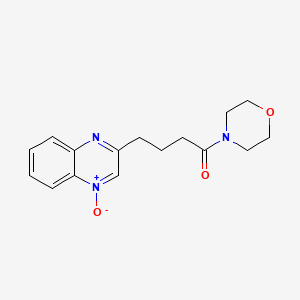
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one is a synthetic organic compound that features a morpholine ring and a quinoxaline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one typically involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Attachment of the Butanone Chain: The butanone chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoxaline ring is replaced by a butanone derivative.
Introduction of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the butanone chain is replaced by morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoxaline or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group could yield a carboxylic acid, while reduction could yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one would depend on its specific biological activity. Potential mechanisms could include:
Molecular Targets: The compound could interact with specific proteins, enzymes, or receptors in the body.
Pathways Involved: The compound could modulate specific signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one: Similar compounds could include other quinoxaline derivatives or morpholine-containing compounds.
Comparison: Compared to other similar compounds, this compound may have unique properties, such as increased stability, enhanced biological activity, or improved solubility.
Eigenschaften
CAS-Nummer |
65224-43-3 |
|---|---|
Molekularformel |
C16H19N3O3 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
1-morpholin-4-yl-4-(4-oxidoquinoxalin-4-ium-2-yl)butan-1-one |
InChI |
InChI=1S/C16H19N3O3/c20-16(18-8-10-22-11-9-18)7-3-4-13-12-19(21)15-6-2-1-5-14(15)17-13/h1-2,5-6,12H,3-4,7-11H2 |
InChI-Schlüssel |
DUXPLBYVYQMXHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CCCC2=NC3=CC=CC=C3[N+](=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)
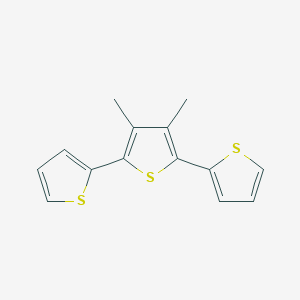
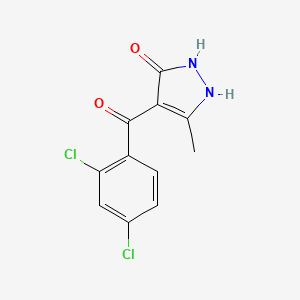
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
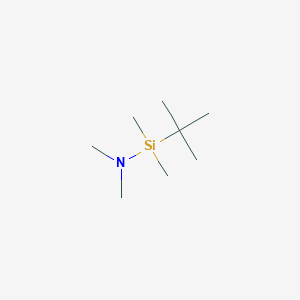

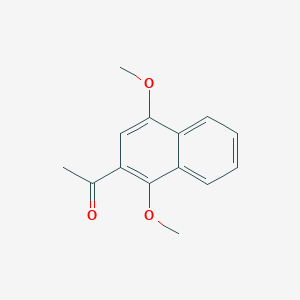


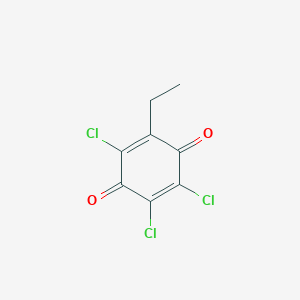
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
